molecular formula C9H7AlNO B1204516 Aluminium tri(quinolin-8-olate) CAS No. 24731-66-6

Aluminium tri(quinolin-8-olate)

Cat. No.: B1204516
CAS No.: 24731-66-6
M. Wt: 172.14 g/mol
InChI Key: XAIDAKZDWHHFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium tri(quinolin-8-olate) can be synthesized through the reaction of aluminium chloride with 8-hydroxyquinoline in the presence of a base such as sodium acetate . The reaction typically involves dissolving 8-hydroxyquinoline in glacial acetic acid, followed by the addition of aluminium chloride and sodium acetate. The mixture is then extracted with chloroform to isolate the product .

Industrial Production Methods: Industrial production of aluminium tri(quinolin-8-olate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Properties

CAS No.

24731-66-6

Molecular Formula

C9H7AlNO

Molecular Weight

172.14 g/mol

IUPAC Name

aluminum;quinolin-8-olate

InChI

InChI=1S/C9H7NO.Al/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;

InChI Key

XAIDAKZDWHHFGM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3]

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.[Al]

24731-66-6

Synonyms

tris-(8-hydroxyquinoline)aluminum

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Aluminum stearate, Al[CH3(CH2)16CO2]3, (10.0 g, Fisher Scientific Co., Pittsburgh, Pa., technical grade) was placed in a 250 mL round bottomed flask equipped with a magnetic stir bar and a reflux condenser. Toluene (50 mL) was added to give a white slurry. Separately, a 6.0 g sample of 8-hydroxyquinoline (41.3 mmol) was dissolved in 150 mL of toluene and the solution was gravity filtered through a coarse glass frit into the reaction flask. This removed an insoluble minor impurity found in the 8-hydroxyquinoline. After the addition of the 8-hydroxyquinoline to the aluminum stearate-toluene solution, the reaction flask was heated to reflux by means of an electric heating mantle. As the reaction warmed, but prior to refluxing, a large quantity of a fine yellow solid precipitated. The reaction mixture was refluxed for approximately 72 hours, cooled, and filtered. The yellow filter cake was washed sequentially with two 50 mL portions of toluene and two 50 mL portions of petroleum ether. After vacuum drying, the filter cake provided 5.4 g of tris(8-quinolinolato)aluminum as fine yellow needles. An 1H-NMR of the product precipitated from the toluene reaction mixture showed no significant resonances other than those of the desired product.
Name
Aluminum stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Al[CH3(CH2)16CO2]3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41.3 mmol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
tris(8-quinolinolato)aluminum

Synthesis routes and methods II

Procedure details

Aluminum lactate, Al[CH3CH(OH)CO2]3, (10.0 g) and 8-hydroxyquinoline (16.0 g) were placed in a 250 mL round bottomed flask equipped with a magnetic stir bar and a reflux condenser. Ethanol (150 mL, denatured) was added and the cream colored slurry was stirred magnetically. The flask was heated to reflux by means of an electric heating mantle and reflux was maintained for 17 hours. Upon initial heating, the cream colored slurry gradually became yellowish in color. The yellow color intensified as the reaction progressed and the reaction mixture remained heterogeneous throughout the reflux period. After cooling, the reaction mixture was filtered and the yellow filter cake was sequentially washed with two 50 mL portions of ethanol, two 50 ml portions of distilled water, two 50 mL portions of ethanol, and two 50 mL portions of diethyl ether. The filter cake was air dried for 24 hours to give 14.9 g of tris(8-quinolinolato)aluminum as a bright yellow powder. The 1H-NMR spectrum of the powder matched that of a commercial sample of tris(8-quinolinolato)aluminum. The powder was dissolved in hot CHCl3 and filtered through a medium porosity glass frit. Addition of heptane and cooling to approximately 0° C. caused fine yellow needles of AlQ to precipitate from the yellow filtrate. the needles were collected by filtration, washed with petroleum ether, vacuum dried, and used to fabricate an electroluminescent lamp.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Al[CH3CH(OH)CO2]3
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
tris(8-quinolinolato)aluminum

Synthesis routes and methods III

Procedure details

As in Example 1, 22.7 g of ammonium alum and 21.8 g of 8-hydroxyquinoline were added to 150 g of water and the mixture was neutralized by dropwise addition of 6.5 g of a 33% solution of sodium hydroxide with stirring and allowed to react. The solid formed was washed with water and dried to give 21 g of Alq3. The raw material Alq3 thus prepared was refined in the metallic apparatus for refining by sublimation illustrated in FIG. 1 to give 11 g of refined Alq3.
Name
ammonium alum
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Alq3

Synthesis routes and methods IV

Procedure details

To 93 g of water were added 25 g of aluminum sulfate hexadecahydrate and 35 g of 99% pure 8-hydroxyquinoline and the mixture was neutralized by dropwise addition of 29 g of a 33% solution of sodium hydroxide with stirring and allowed to react. The solid formed was collected by filtration, washed with water and dried to give 36 g of Alq3.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
aluminum sulfate hexadecahydrate
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
93 g
Type
solvent
Reaction Step Two
Name
Alq3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.